

alpha-cedrene chemical structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	Cedrene
CAS No.:	19069-48-8
Cat. No.:	B097730

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Technical Monograph:

-**Cedrene** Structural Characterization, Biosynthetic Mechanisms, and Isolation Protocols

Executive Summary

-**Cedrene** (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon and the primary volatile component of cedarwood oil (*Juniperus virginiana*). Characterized by a rigid, strained [5.3.1] undecane cage, its unique stereochemical architecture dictates both its reactivity and its pharmacological potential. This guide provides a granular analysis of its absolute configuration, biosynthetic origin via carbocation cascades, and a validated protocol for its isolation from structural isomers (e.g.,

-**cedrene**) using argentation chromatography.

Structural Anatomy & Stereochemistry

The chemical identity of

-**cedrene** is defined by its high degree of ring strain and specific stereochemical arrangement. Unlike flexible linear terpenes, the cedrane skeleton is a rigid scaffold, making it a valuable target for Structure-Activity Relationship (SAR) studies in drug discovery.

- IUPAC Name:

-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene

- Molecular Formula:

- Molecular Weight: 204.36 g/mol
- Key Structural Features:
 - Tricyclic Core: A fused ring system consisting of a cyclopentane ring fused to a bicyclo[2.2.2]octane system.
 - Chirality: Four chiral centers at C1, C2, C5, and C7. The natural enantiomer is typically levorotatory (**-cedrene**).
 - Gem-Dimethyl Group: Located at C6, providing steric bulk that influences enzyme binding.
 - Endocyclic Double Bond: Located at C8-C9. This is the primary site for functionalization (e.g., epoxidation, allylic oxidation).

3D Conformation & Strain

The "cage-like" structure imposes significant angle strain, particularly at the bridgehead carbons. This strain energy drives the molecule's reactivity toward acid-catalyzed rearrangements, often leading to skeletal migration to form the more stable zizaene or patchoulane skeletons under harsh conditions.

Biosynthetic Origin: The Carbocation Cascade

Nature synthesizes

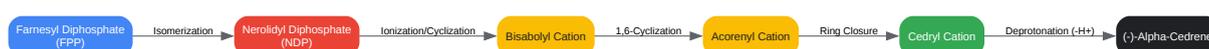
-cedrene through a complex cyclization of Farnesyl Diphosphate (FPP). This process is catalyzed by

-cedrene synthase, an enzyme that manages a high-energy carbocation cascade without quenching the intermediate prematurely.

Mechanism Description:

- Ionization: FPP ionizes to form the nerolidyl diphosphate (NDP) intermediate (via stereochemical isomerization).

- Cyclization: NDP undergoes ionization to the bisaboly cation, followed by a secondary cyclization to the acorenyl cation.
- Ring Closure: The acorenyl cation undergoes a specific conformational fold, allowing a final closure to the cedryl cation.
- Deprotonation: A regiospecific proton abstraction at C9 yields the C8=C9 double bond of **-cedrene**.



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Figure 1: Biosynthetic pathway of

-cedrene from FPP precursor via cationic intermediates.

Analytical Fingerprinting

Accurate identification requires distinguishing

-cedrene from its isomer

-cedrene (exocyclic double bond). Nuclear Magnetic Resonance (NMR) is the definitive tool.

Diagnostic NMR Signals ()

Nucleus	Signal Type	Chemical Shift (ppm)	Assignment	Structural Significance
	Vinylic Proton	5.20 - 5.30 (m)	H-9	Distinguishes (endo) from (exo, ~4.6 ppm).
	Allylic Protons	1.70 - 1.85 (m)	H-10	Coupling to vinylic proton confirms ring position.
	Methyl	1.60 - 1.70 (s)	C-15	Vinyl methyl group; deshielded by double bond.
	Methyls	0.80 - 1.20 (s)	Tertiary	Three singlets (C12, C13, C14) characteristic of the gem-dimethyl and bridgehead.
	Olefinic C	~119.0	C-9	Methine carbon of the double bond.
	Olefinic C	~140.0	C-8	Quaternary carbon of the double bond.

Isolation Protocol: Argentation Chromatography

Standard fractional distillation is often insufficient to separate

-cedrene from

-**cedrene** due to their nearly identical boiling points. The preferred method for high-purity isolation is Silver Nitrate (

) Impregnated Silica Gel Chromatography.

Principle: Silver ions (

) form reversible

-complexes with the double bonds. The stability of this complex depends on the steric accessibility of the alkene. The endocyclic double bond of

-**cedrene** binds differently than the exocyclic bond of

-**cedrene**, altering their retention times.

Step-by-Step Workflow

- Adsorbent Preparation:
 - Dissolve
in water (10% w/w relative to silica).
 - Slurry with silica gel (230-400 mesh).
 - Evaporate water under vacuum (rotary evaporator) in the dark (silver salts are photosensitive).
 - Activate in an oven at 120°C for 4 hours.
- Column Packing:
 - Pack the column using hexane as the solvent. Ensure the column is wrapped in aluminum foil to prevent light degradation.
- Elution Gradient:
 - Load the cedarwood oil fraction (pre-enriched by distillation).
 - Elute with a gradient of Hexane

Hexane:Diethyl Ether (98:2).

- -**Cedrene** typically elutes before

-**cedrene** due to the steric hindrance of the trisubstituted endocyclic double bond weakening the

-

interaction compared to the more accessible exocyclic bond of

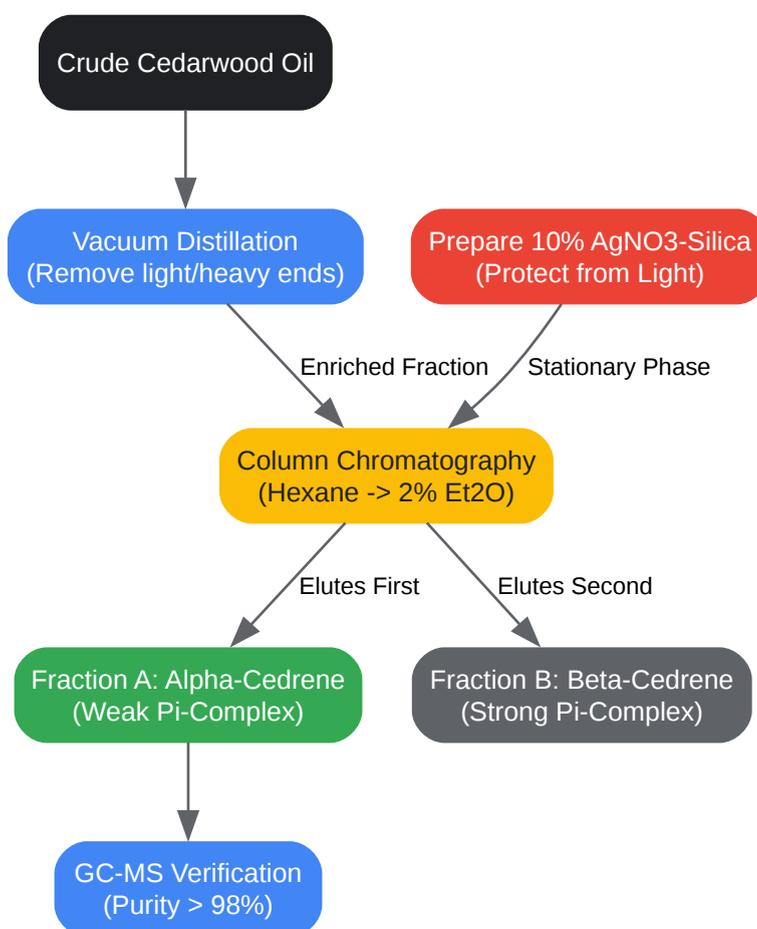
-**cedrene**.

- Recovery:

- Wash fractions with brine to remove leached silver ions.

- Dry over

and concentrate.



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Figure 2: Purification workflow utilizing pi-complexation differences between isomers.

Pharmacological Potential & Drug Development

-**Cedrene** is transitioning from a fragrance ingredient to a bioactive lead compound.

- Anti-Obesity (MOR23 Ligand): Research indicates

-**cedrene** acts as a ligand for the olfactory receptor MOR23 in non-olfactory tissues. Activation of this receptor in adipocytes and skeletal muscle has been shown to reduce lipid accumulation and improve insulin sensitivity.

- Antineoplastic Activity: In vitro studies demonstrate cytotoxicity against human leukemia and lung carcinoma cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways.

- Preclinical Formulation: Due to high lipophilicity (LogP ~6.5), delivery systems such as nano-emulsions or cyclodextrin inclusion complexes are required to improve bioavailability for oral or parenteral administration.

References

- Biosynthesis & Enzymology: Cane, D. E., et al. "Trichodiene synthase. Substrate specificity and inhibition." *Biochemistry* 34.49 (1995): 16181-16190. [Link](#)
- Pharmacology (Anti-Obesity): Tong, T., et al. "**-Cedrene**, a naturally occurring sesquiterpene, inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes." *Food & Function* 9.12 (2018): 6366-6374. [Link](#)
- Isolation Methodology: Li, T. S., et al. "Silver nitrate on silica gel: A versatile catalyst and reagent." *Tetrahedron* 42.1 (1986): 913-928. [Link](#)
- Structural Data: Connolly, J. D., & Hill, R. A. "Dictionary of Terpenoids." CRC Press (1991).
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Phone: (601) 213-4426

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